molecular formula C16H19N3O6S B2476950 Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946284-42-0

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No. B2476950
M. Wt: 381.4
InChI Key: GTGDGOIXNPYHCE-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor and Antifilarial Applications

One study focused on the synthesis of 2,4-disubstituted thiazoles and selenazoles, including derivatives such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, which demonstrated significant antitumor activity against leukemia L1210 cells and antifilarial activity against Acanthocheilonema viteae in infected jirds, highlighting its potential as an antitumor and antifilarial agent (Kumar et al., 1993).

Antimicrobial Activities

Another study synthesized derivatives of benzimidazole-2-carbamates, revealing significant growth inhibition in L1210 cells and demonstrating potent antimicrobial activities, suggesting a role in developing new antineoplastic and antifilarial agents (Ram et al., 1992). Additionally, research into the synthesis of thiazoles and their fused derivatives highlighted their in vitro antimicrobial activity against various bacterial and fungal strains, offering a basis for further exploration in antimicrobial drug development (Wardkhan et al., 2008).

Molecular Docking and Bioactivity

Studies also extend to molecular docking and synthesis of novel compounds, such as thiazolyl-pyrazole derivatives, which have shown promising binding affinities against specific cancer cell lines, underscoring the potential of similar molecules in anticancer drug design (Sayed et al., 2019). The versatility of thiazole-based compounds in synthesizing biologically active molecules further emphasizes the broad applicability of methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate in scientific research.

properties

IUPAC Name

methyl N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-22-11-5-9(6-12(23-2)14(11)24-3)17-13(20)7-10-8-26-15(18-10)19-16(21)25-4/h5-6,8H,7H2,1-4H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGDGOIXNPYHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate

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